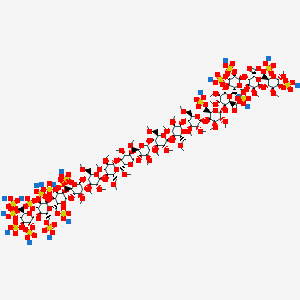
3-Chloro-4-(chloromethyl)-6-methylpyridazine
Overview
Description
3-Chloro-4-(chloromethyl)-6-methylpyridazine is a heterocyclic compound that belongs to the class of pyridazines. It is a yellow crystalline solid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-6-methylpyridazine is not well understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds. This property makes it useful in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Chloro-4-(chloromethyl)-6-methylpyridazine. However, it is known to be toxic and can cause skin irritation and eye damage. It is important to handle this compound with care and follow proper safety procedures.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-4-(chloromethyl)-6-methylpyridazine in lab experiments include its versatility and ability to act as a starting material in the synthesis of other compounds. Additionally, it is readily available and can be obtained in good yield. However, the limitations include its toxicity and the limited information available on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 3-Chloro-4-(chloromethyl)-6-methylpyridazine. One direction is to investigate its potential as a starting material in the synthesis of new drugs and agrochemicals. Another direction is to study its properties as a nucleophile and its ability to form covalent bonds with electrophiles. Additionally, more research is needed to understand its toxicity and potential hazards.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-6-methylpyridazine is used in various scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds. It is also used as a starting material in the synthesis of drugs and agrochemicals. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
3-chloro-4-(chloromethyl)-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)6(8)10-9-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUAZSSJIXRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chloromethyl)-6-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B3254167.png)
![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)







